2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARQZTIUTBJHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(NC1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389930 | |
| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88075-70-1 | |
| Record name | 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde (CAS Number: 88075-70-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Intermediate in Folate Antagonist Synthesis
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde, a crucial intermediate in the synthesis of various biologically active compounds, particularly those targeting the folate pathway. As a senior application scientist, the aim is to present this information not merely as a list of data points, but as a cohesive narrative that explains the significance of its structural features and physicochemical characteristics in the context of its applications in medicinal chemistry and drug development. The inherent reactivity of the aldehyde functional group, coupled with the established biological importance of the diaminopyrimidine scaffold, makes this molecule a subject of considerable interest for the synthesis of novel therapeutics.
Core Chemical Identity
-
IUPAC Name: 2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde[2]
-
Molecular Weight: 154.13 g/mol [2]
-
Synonyms: 2,4-diamino-6-hydroxypyrimidine-5-carboxaldehyde, 2,4-diamino-5-formyl-6-hydroxypyrimidine, 5-formyl-2,4-diamino-6-hydroxypyrimidine[2]
The structural framework, featuring a pyrimidine ring substituted with two amino groups, a hydroxyl group (existing in tautomeric equilibrium with a keto form), and a reactive carbaldehyde group, is central to its utility as a synthetic precursor.
Physicochemical Properties: A Blend of Reactivity and Stability
Understanding the physicochemical properties of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde is paramount for its handling, storage, and application in synthetic protocols.
Table 1: Physicochemical Properties of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde
| Property | Value | Source |
| Molecular Weight | 154.13 g/mol | [2] |
| XLogP3 | -1.5 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 111 Ų | [2] |
| Heavy Atom Count | 11 | [2] |
| Formal Charge | 0 | [2] |
The negative XLogP3 value indicates a high degree of hydrophilicity, a characteristic often desirable for intermediates in aqueous-based reactions and for improving the solubility of final drug products. The presence of multiple hydrogen bond donors and acceptors contributes to its polar nature and potential for strong intermolecular interactions.
Synthesis and Characterization: Building the Core Scaffold
The synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde typically starts from its parent compound, 2,4-diamino-6-hydroxypyrimidine. A common synthetic strategy involves the formylation of the C5 position of the pyrimidine ring.
Illustrative Synthetic Pathway
A plausible synthetic route involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds.
Caption: Vilsmeier-Haack formylation of 2,4-diamino-6-hydroxypyrimidine.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol based on established chemical principles for the Vilsmeier-Haack reaction on similar substrates.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve or suspend 2,4-diamino-6-hydroxypyrimidine in an appropriate solvent (e.g., DMF or acetonitrile).
-
Slowly add the prepared Vilsmeier reagent to the pyrimidine solution/suspension, keeping the temperature controlled.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is carefully poured into ice-water to hydrolyze the intermediate.
-
The pH is adjusted to neutral or slightly basic to precipitate the product.
-
The solid product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol or ether) to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Analytical Characterization
The identity and purity of the synthesized 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aldehyde proton (around 9-10 ppm) and the aromatic/amine protons. ¹³C NMR would display a signal for the carbonyl carbon of the aldehyde (typically in the 180-200 ppm region) in addition to the signals for the pyrimidine ring carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino groups (around 3100-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and the C=C and C=N stretching of the pyrimidine ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z 154.
Biological Activity and Applications in Drug Development: A Gateway to Folate Antagonists
The primary significance of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde in drug development lies in its role as a key precursor for the synthesis of pteridines and other heterocyclic systems that act as folate antagonists.
The Folate Biosynthesis Pathway: A Prime Target
Folate is an essential vitamin that, in its reduced form (tetrahydrofolate), acts as a coenzyme in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. The folate biosynthesis pathway is therefore a critical target for antimicrobial and anticancer therapies.
Caption: Inhibition of the folate biosynthesis pathway by 2,4-diaminopyrimidine derivatives.
Role as a Precursor to Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. By introducing various substituents at the 5- and 6-positions of the pyrimidine ring, a diverse library of potent and selective DHFR inhibitors can be synthesized. 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde serves as an excellent starting material for such modifications. The aldehyde group can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex heterocyclic systems.
Synthesis of Pteridines
The condensation of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde with compounds containing an active methylene group is a common strategy for the synthesis of pteridine derivatives. Pteridines are a class of bicyclic heteroaromatic compounds that are structurally related to folic acid and often exhibit potent biological activities.
Safety and Handling
Based on information for the parent compound, 2,4-diamino-6-hydroxypyrimidine, this class of compounds should be handled with care. It is classified as an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling it.[6] The compound is stable under normal conditions.[6]
Conclusion: A Versatile Building Block with Significant Potential
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery. Its strategic placement of functional groups, particularly the reactive aldehyde, allows for diverse chemical modifications, making it a key starting material for the development of novel folate antagonists and other therapeutic agents. Further research into the specific biological activities of its derivatives will undoubtedly continue to unlock its full potential in medicinal chemistry.
References
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- Cas 56-06-4,2,4-Diamino-6-hydroxypyrimidine | lookchem. (URL not provided)
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- 2,4-Diamino-6-hydroxypyrimidine synthesis - ChemicalBook. (URL not provided)
- 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor | MedChemExpress. (URL not provided)
- 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde | C5H6N4O2 - PubChem. (URL not provided)
- 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (URL not provided)
- 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 | TCI AMERICA. (URL not provided)
- 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde - Lead Sciences. (URL not provided)
- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. (URL not provided)
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL not provided)
- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google P
- Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. (URL not provided)
- 2,4-DIAMINO-6-HYDROXY-PYRIMIDINE-5-CARBALDEHYDE | 88075-70-1 - ChemicalBook. (URL not provided)
- Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed. (URL not provided)
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. (URL not provided)
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- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)
- Applications of 2,4-Diamino-6-hydroxypyrimidine in Agrochemical Synthesis. (URL not provided)
- Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - NIH. (URL not provided)
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Solubility Profile of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde: A Framework for Systematic Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde is a substituted pyrimidine of significant interest as a potential synthetic intermediate and a possible impurity in pharmaceutical manufacturing streams, such as those for allopurinol. A thorough understanding of its solubility is fundamental for its effective use in synthesis, purification, and for controlling its presence in final drug products. However, publicly available, experimentally-derived solubility data for this specific molecule is notably scarce. This technical guide moves beyond a simple data sheet to provide a comprehensive framework for systematically predicting, measuring, and understanding the solubility of this compound. By synthesizing information from structurally related molecules and first principles of physical chemistry, we establish a robust hypothesis for its solubility behavior and present detailed, field-proven protocols for its empirical determination. This document is intended to serve as a practical and authoritative resource for researchers encountering this, or structurally similar, poorly characterized molecules.
Introduction and Physicochemical Overview
The solubility of an active pharmaceutical ingredient (API) or its related impurities is a critical physicochemical parameter that influences every stage of drug development, from process chemistry to formulation and bioavailability. 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde possesses a complex chemical structure, incorporating multiple hydrogen bond donors (two amino groups, one hydroxyl group) and acceptors (pyrimidine nitrogens, hydroxyl oxygen, carbaldehyde oxygen). This functionality dictates its interaction with various solvents.
The high melting point of the core structure, 2,4-diamino-6-hydroxypyrimidine (reported variously between 285-320°C), suggests strong intermolecular forces, primarily hydrogen bonding, in the solid state.[1][2] The introduction of a polar carbaldehyde group at the 5-position is expected to further enhance these interactions. Consequently, overcoming the crystal lattice energy will require solvents capable of engaging in strong, specific interactions.
Predicted Physicochemical Properties
While experimental data is limited, some key properties for the target molecule have been calculated, providing a baseline for our analysis.
| Property | Value / Prediction | Source |
| Molecular Formula | C₅H₅N₄O₂ | - |
| Molecular Weight | 153.12 g/mol | - |
| Physical State | Yellow solid | [3] |
| Melting Point | 274-276 °C | [3] |
| pKa (Predicted) | 10.61 ± 0.50 (for parent pyrimidine) | [2] |
| Solubility | No data available | [3] |
The molecular structure, characterized by a high density of polar functional groups and a high melting point, strongly indicates that the compound will be poorly soluble in non-polar, aprotic solvents (e.g., hexane, toluene) and will exhibit preferential solubility in polar solvents, particularly those that can disrupt its strong intermolecular hydrogen bonding network.
A Hypothesis-Driven Approach to Solvent Selection
Based on first principles and data from analogous structures, we can formulate a robust hypothesis regarding the solubility of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde.
The Role of pH and Tautomerism
A critical insight comes from a structurally related compound, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, which is reported to be almost insoluble in water and acid but soluble in alkaline solutions.[4] This behavior is characteristic of acidic functional groups that can be deprotonated at high pH to form a more soluble salt. The hydroxyl group on the pyrimidine ring is the most likely candidate for this deprotonation. The presence of the electron-withdrawing carbaldehyde group at the adjacent position likely lowers the pKa of the hydroxyl group, potentially making it even more susceptible to deprotonation in alkaline conditions.
This leads to our central hypothesis: The aqueous solubility of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde will be significantly pH-dependent, with markedly increased solubility in alkaline media (pH > 9).
Polar Aprotic vs. Protic Solvents
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high dielectric constants. They are highly effective at solvating polar molecules. Data for the parent pyrimidine and related allopurinol impurities show slight to moderate solubility in DMSO.[2][5][6] We predict that 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde will exhibit its highest solubility in these solvents.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can act as both hydrogen bond donors and acceptors. While the parent compound is reported to be soluble in water and ethanol[1], other sources indicate it is insoluble in ethanol and only sparingly soluble in water (6 mg/mL)[5]. This discrepancy highlights the importance of standardized experimental determination. We predict modest but limited solubility in these solvents at neutral pH.
Experimental Framework for Solubility Determination
A tiered approach is recommended to efficiently and accurately determine the solubility profile. This workflow ensures that resource-intensive quantitative methods are applied to the most promising solvent systems identified in an initial screen.
Protocol 1: Rapid Solvent Screening (Semi-Quantitative)
Objective: To quickly identify suitable solvents for further quantitative analysis.
Materials:
-
2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde
-
Scintillation vials (20 mL)
-
Magnetic stir plate and stir bars
-
Solvent Panel:
-
Water (Type I, 18.2 MΩ·cm)
-
Aqueous Buffer pH 2.0 (HCl)
-
Aqueous Buffer pH 7.4 (Phosphate)
-
Aqueous Buffer pH 10.0 (Carbonate)
-
Methanol (HPLC Grade)
-
Ethanol (Anhydrous)
-
Dimethyl Sulfoxide (DMSO, Anhydrous)
-
Acetonitrile (ACN, HPLC Grade)
-
Toluene (Reagent Grade)
-
Procedure:
-
Preparation: Add approximately 5-10 mg of the compound to a tared scintillation vial. Record the exact mass.
-
Solvent Addition: Add 1 mL of the first solvent to the vial.
-
Equilibration: Cap the vial securely and stir vigorously at a controlled ambient temperature (e.g., 25 °C) for 1 hour.
-
Visual Observation: Observe the vial. If all solid has dissolved, the compound is "freely soluble" (> 5-10 mg/mL).
-
Incremental Addition: If solid remains, add the solvent in 1 mL increments, stirring for 30-60 minutes after each addition, up to a total volume of 10 mL. Note the volume at which the solid completely dissolves.
-
Insoluble Case: If solid remains after adding 10 mL of solvent, the compound is considered "sparingly soluble" or "insoluble" in that solvent.
-
Documentation: Record observations for each solvent in a standardized table.
Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask and HPLC-UV
Objective: To determine the precise equilibrium solubility in promising solvents. This method is the gold standard for its reliability and accuracy.
Part A: Sample Preparation and Equilibration
-
Supersaturation: Add an excess amount of the compound (e.g., 20 mg) to a vial containing a known volume (e.g., 5 mL) of the selected solvent. This ensures that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established for poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle. Alternatively, centrifuge the samples at a controlled temperature.
-
Aliquoting: Carefully withdraw a small aliquot (e.g., 1 mL) from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for organic solvents, PVDF for aqueous) into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
Part B: HPLC-UV Analysis
-
Method Development: Develop a stability-indicating HPLC method. Given the aromatic nature of the pyrimidine ring, UV detection is appropriate. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile.[7][8]
-
Calibration: Prepare a series of calibration standards of known concentrations from a stock solution of the compound in a strong solvent (e.g., DMSO). Generate a calibration curve by plotting peak area against concentration (R² > 0.999).
-
Quantification: Inject the diluted filtrate from Part A and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Predicted Solubility Profile and Data Summary
The following table summarizes the predicted solubility behavior based on our analysis. It is intended to be used as a template for recording experimentally determined quantitative data.
| Solvent System | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |
| Toluene | Non-Polar Aprotic | Insoluble / Very Poor | [Enter Experimental Data] |
| Water (pH ~6-7) | Polar Protic | Sparingly Soluble | [Enter Experimental Data] |
| Methanol | Polar Protic | Slightly Soluble | [Enter Experimental Data] |
| Ethanol | Polar Protic | Slightly Soluble | [Enter Experimental Data] |
| Acetonitrile | Polar Aprotic | Slightly Soluble | [Enter Experimental Data] |
| Aqueous Buffer (pH 10.0) | Aqueous Base | Soluble / Freely Soluble | [Enter Experimental Data] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | [Enter Experimental Data] |
Conclusion
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Tokyo Chemical Industry (India) Pvt. Ltd. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4.
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Google Patents. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.[4]
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MedChemExpress. 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor.[10]
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Chemical Safety Information. 2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE SDS, 20781-06-0 Safety Data Sheets.[3]
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ResearchGate. Solubility of Allopurinol ( g/100ml ) in aqueous solutions of (A) PEG 6000 and (B) PVP K30 in water at 25oC.[13]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.[14]
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ResearchGate. 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution.[15]
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Google Patents. CN103896944A - Purification method of allopurinol.[16]
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"biological significance of pyrimidine-5-carbaldehydes"
An In-depth Technical Guide to the Biological Significance of Pyrimidine-5-carbaldehydes
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1] Within this privileged scaffold, pyrimidine-5-carbaldehydes represent a class of highly versatile intermediates. The aldehyde functional group at the C5 position serves as a reactive handle for extensive chemical modification, enabling the synthesis of diverse molecular libraries. This guide provides a comprehensive exploration of the biological significance of pyrimidine-5-carbaldehyde derivatives, focusing on their design, synthesis, and applications in modern drug discovery. We will delve into their anticancer and antimicrobial properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols for their synthesis and evaluation.
The Pyrimidine-5-carbaldehyde Scaffold: A Gateway to Bioactive Derivatives
The six-membered pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of essential biomolecules like thymine, cytosine, and uracil.[2] Its derivatives are known to interact with a wide array of biological targets, including enzymes and genetic material, leading to a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[3][4]
The introduction of a carbaldehyde (-CHO) group at the 5-position of the pyrimidine ring creates a powerful synthetic intermediate. This aldehyde moiety is an electrophilic site, prime for nucleophilic attack, most commonly through condensation reactions. This allows for the straightforward attachment of various functionalities, leading to the creation of diverse derivatives like Schiff bases, hydrazones, and thiosemicarbazones, each with unique biological profiles.[5][6] This synthetic accessibility makes pyrimidine-5-carbaldehyde a valuable starting point for generating novel drug candidates.
Synthetic Versatility and Key Derivatives
The chemical reactivity of the aldehyde group is the cornerstone of the utility of pyrimidine-5-carbaldehydes in medicinal chemistry. Condensation reactions with primary amines, hydrazines, and thiosemicarbazides provide high-yield pathways to generate libraries of compounds for biological screening.
Caption: Synthetic pathways from pyrimidine-5-carbaldehyde.
Key Therapeutic Applications
Derivatives synthesized from pyrimidine-5-carbaldehydes have demonstrated significant potential in several key therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in cancer therapy.[7] Derivatives of pyrimidine-5-carbaldehyde, particularly Schiff bases and hydrazones, have shown promising results by targeting critical cellular machinery involved in cancer progression.
Mechanisms of Action:
-
Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] Bis-pyrimidine Schiff bases, for example, have been investigated as potential inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator implicated in colorectal cancer.[9] The Epidermal Growth Factor Receptor (EGFR) is another key kinase target, with pyrimidine-based molecules forming the core of several approved inhibitors for non-small cell lung cancer (NSCLC).[1][10] The T790M mutation in EGFR often leads to resistance to first-generation inhibitors, driving the development of new pyrimidine derivatives to target these mutant forms.[10]
-
Ribonucleotide Reductase Inhibition: This enzyme is essential for the synthesis of deoxynucleotides, the building blocks of DNA. Its inhibition halts DNA replication and, consequently, cell division. Thiosemicarbazones are a known class of ribonucleotide reductase inhibitors, and pyrimidine-carboxaldehyde thiosemicarbazones are being explored for this mechanism.[11][12]
-
Induction of Apoptosis: Active compounds can trigger programmed cell death in cancer cells. For instance, certain pyrimidine derivatives have been shown to arrest the cell cycle and induce apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2.[13]
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC₅₀ (µmol/mL) | Reference |
| Bis-pyrimidine Schiff base | HCT116 (Colorectal) | 0.18 | [9] |
| Pyrimidine-5-carbonitrile | H1975 (NSCLC) | 0.65 ± 0.06 | [8] |
| Pyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | 1.0 - 1.4 | [11] |
| Pyrimidine-5-carbonitrile | HepG2 (Hepatocellular) | 3.56 | [13] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[4] Pyrimidine derivatives have long been a source of such compounds, and those derived from pyrimidine-5-carbaldehydes are no exception.
Mechanisms of Action:
-
Enzyme Inhibition: A primary mechanism of action for antimicrobial pyrimidines is the inhibition of essential microbial enzymes that are absent in humans. Dihydrofolate reductase (DHFR) is a classic example. This enzyme is vital for the synthesis of folic acid, a precursor for nucleotide synthesis. Inhibition of bacterial DHFR starves the cell of essential building blocks.[3]
-
General Cytotoxicity: Thiosemicarbazones are known to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, which may be attributed to their ability to chelate metal ions essential for microbial enzyme function or interfere with cellular redox processes.[6][12]
Schiff bases and their metal complexes derived from pyrimidines have shown significant efficacy against a range of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Aspergillus niger, Candida albicans).[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine-5-carbaldehyde derivatives can be finely tuned by modifying their structure. SAR studies provide crucial insights for rational drug design.
-
The Imine Linker (-C=N-): The Schiff base, hydrazone, or thiosemicarbazone linker is not merely a spacer. The nitrogen atom can act as a hydrogen bond acceptor, and the overall geometry of the linker influences how the molecule fits into a target's binding site.
-
Substituents on Appended Rings: For derivatives like Schiff bases formed with aromatic amines, the nature and position of substituents on the aromatic ring are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic properties and lipophilicity of the entire molecule, impacting cell permeability and target binding affinity.
-
The Pyrimidine Core: Substitutions at other positions of the pyrimidine ring (e.g., at C2, C4, or C6) can further modulate activity. For instance, in EGFR inhibitors, specific substitutions at the C2 and C4 positions are essential for establishing key hydrogen bonds within the kinase hinge region.[8]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this field, detailed and validated protocols are essential.
Synthesis Protocol: Representative Pyrimidine Schiff Base
This protocol describes the synthesis of a Schiff base from 2-amino-pyrimidine-5-carbaldehyde and a substituted aniline.
-
Solubilization: Dissolve 2-amino-pyrimidine-5-carbaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.[15] Stir until fully dissolved.
-
Addition of Amine: Add the appropriately substituted aniline (1.0 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure Schiff base.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Biological Assay Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol outlines a common method for evaluating the in vitro cytotoxicity of synthesized compounds against a cancer cell line.[9]
-
Cell Plating: Seed cells from a human cancer cell line (e.g., HCT116) into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of final concentrations. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the treated plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Cell Fixation: Discard the medium and fix the cells by gently adding 100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then determined from the dose-response curve.
Conclusion and Future Perspectives
Pyrimidine-5-carbaldehydes are undeniably potent starting scaffolds in the quest for novel therapeutic agents. Their synthetic tractability allows for the rapid generation of diverse chemical entities with significant biological activities, particularly in the realms of anticancer and antimicrobial research. The derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, have demonstrated the ability to modulate key biological targets such as protein kinases and metabolic enzymes.
Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider chemical space originating from this core. A deeper investigation into the mechanisms of action, including the identification of specific molecular targets for the most potent compounds, will be crucial. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinically viable drug candidates. The continued exploration of the pyrimidine-5-carbaldehyde scaffold promises to yield next-generation therapeutics to address pressing global health challenges.
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The Versatile 2,4-Diamino-6-hydroxypyrimidine Scaffold: A Comprehensive Technical Guide for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the 2,4-diamino-6-hydroxypyrimidine core represents a privileged scaffold with a remarkable breadth of biological activities. Its inherent structural features allow for facile derivatization, leading to potent and selective modulators of various key biological targets. This in-depth technical guide provides a comprehensive literature review of 2,4-diamino-6-hydroxypyrimidine derivatives, offering insights into their synthesis, mechanisms of action, therapeutic applications, and key aspects of drug design.
The Core Moiety: Physicochemical Properties and Synthetic Access
2,4-Diamino-6-hydroxypyrimidine (DAHP) is a white to off-white crystalline powder with a molecular weight of 126.12 g/mol and a melting point of 318-320°C.[1] It is a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, agrochemicals, and other organic molecules.[1][2]
The primary synthesis of the 2,4-diamino-6-hydroxypyrimidine core is a well-established and efficient process. The most common route involves the condensation of guanidine with a cyanoacetate derivative, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide.[3][4]
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
Materials:
-
Guanidine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Glacial acetic acid
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.[4]
-
To a separate solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride. The resulting sodium chloride precipitate is removed by filtration.[4]
-
Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.[4]
-
Heat the mixture under reflux for 2 hours.[4]
-
Evaporate the reaction mixture to dryness.[4]
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid.[4]
-
Upon cooling, the 2,4-diamino-6-hydroxypyrimidine product crystallizes and can be collected by filtration.[4]
Caption: General synthesis of the 2,4-diamino-6-hydroxypyrimidine core.
Gateway to Diversity: The 6-Chloro Intermediate
A pivotal step in the derivatization of the 2,4-diamino-6-hydroxypyrimidine scaffold is the conversion of the 6-hydroxyl group to a more reactive 6-chloro group. This is typically achieved by treatment with phosphorus oxychloride (POCl₃).[5][6] The resulting 2,4-diamino-6-chloropyrimidine is a key intermediate that readily undergoes nucleophilic substitution, allowing for the introduction of a wide variety of substituents at the 6-position.[7]
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Add 2,4-diamino-6-hydroxypyrimidine to POCl₃ and stir the mixture at an elevated temperature (e.g., 97°C) for several hours.[5][6]
-
Stir the aqueous solution at an elevated temperature (e.g., 90°C) for 1 hour to hydrolyze any remaining POCl₃.[5][6]
-
Adjust the pH of the solution to 8 with a NaOH solution.[5][6]
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the 2,4-diamino-6-chloropyrimidine product.[5][6]
Caption: Mechanism of action of DHFR inhibitors.
Therapeutic Applications of DHFR Inhibitors:
-
Anticancer: Derivatives such as piritrexim and BW301U have shown significant antitumor activity. [7][8]BW301U is a potent, lipid-soluble inhibitor of mammalian DHFR with notable activity against the Walker 256 carcinosarcoma in rats. [8]* Antibacterial: The 2,4-diaminopyrimidine core is a key feature of the antibacterial drug trimethoprim. [5]Novel derivatives have been developed with potent activity against various bacteria, including Bacillus anthracis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL. [9][10]* Antitubercular: Researchers have designed derivatives that selectively inhibit the DHFR of Mycobacterium tuberculosis (mt-DHFR), with some compounds showing good anti-TB activity (MIC = 6.25 μg/mL). [5]* Antiprotozoal: Derivatives have been investigated as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, which are responsible for fatal infections in AIDS patients. [7]
Kinase Inhibition
In recent years, 2,4-diaminopyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Key Kinase Targets:
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling and is considered an important immune checkpoint in cancer immunotherapy. [11]Novel 2,4-diaminopyrimidine derivatives have been identified as highly potent HPK1 inhibitors, with one compound exhibiting an IC₅₀ of 0.15 nM. [11]These inhibitors can enhance T-cell activation and promote an anti-tumor immune response.
-
Cyclin-Dependent Kinase 7 (CDK7): CDK7 plays a crucial role in both cell cycle regulation and transcription, making it an attractive target for cancer therapy. [12][13]A series of 2,4-diaminopyrimidine derivatives have been designed as potent and selective CDK7 inhibitors. [12][13]* Protein Kinase C theta (PKCθ): PKCθ is a key enzyme in T-cell signaling and is a therapeutic target for T-cell-mediated diseases such as transplant rejection and rheumatoid arthritis. [14]2,4-Diamino-5-cyanopyrimidine derivatives have been developed as potent PKCθ inhibitors. [14]* Receptor Tyrosine Kinases (RTKs): Derivatives of a fused pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold have shown potent inhibitory activity against multiple RTKs, including EGFR, VEGFR-1, and VEGFR-2, which are involved in tumor angiogenesis and progression. [15]* Focal Adhesion Kinase (FAK): FAK is overexpressed in many cancers and plays a crucial role in cell adhesion, survival, and migration. Diaminopyrimidine derivatives have been designed as potent FAK inhibitors, with one compound showing IC₅₀ values of 130 nM and 94 nM against A549 and MDA-MB-231 cancer cell lines, respectively. [10]
Other Mechanisms and Applications
-
GTP Cyclohydrolase I Inhibition: The parent compound, 2,4-diamino-6-hydroxypyrimidine, is a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4). [16]BH4 is an essential cofactor for nitric oxide synthases (NOS). By blocking BH4 synthesis, these compounds can suppress the production of nitric oxide (NO). [16]This has implications for inflammatory conditions where NO plays a pathological role. It has also been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and vascular cell adhesion molecule 1 (VCAM-1). [2]* Antiviral Activity: 2,4-Diamino-6-hydroxypyrimidine is a precursor in the synthesis of the antiviral drug acyclovir, which is used to treat herpes virus infections. [1]
Structure-Activity Relationships (SAR)
The biological activity of 2,4-diamino-6-hydroxypyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.
Caption: Key positions for substitution on the 2,4-diaminopyrimidine core.
-
For DHFR Inhibitors: The 2,4-diamino groups are crucial for binding to the active site of DHFR, forming key hydrogen bonds. Substitutions at the 5- and 6-positions significantly influence potency and selectivity. For example, lipophilic groups at the 5-position can enhance binding affinity.
-
For Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold often acts as a hinge-binding motif. Modifications at the 5- and 6-positions are critical for achieving potency and selectivity for the target kinase. For instance, in the development of FAK inhibitors, introducing a dimethyl phosphine oxide (DMPO) group at a specific position led to a hydrogen bond interaction with the DFG motif of the kinase, enhancing activity. [10]* General Trends: The introduction of hydrophobic groups at the 6-position can be important for cell permeability, which is crucial for activity against intracellular targets like M. tuberculosis. [5]
Drug Development Considerations: ADMET and Bioisosteric Replacement
For any promising class of compounds, understanding their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for successful drug development.
-
ADMET Properties: Studies on various 2,4-diaminopyrimidine derivatives have shown that they can be designed to have favorable ADMET profiles, including oral bioavailability and good pharmacokinetic properties. [11]However, challenges such as poor permeability across the blood-brain barrier have been noted for some derivatives. [16]Lipophilicity is a key parameter to optimize, as exemplified by the development of lipid-soluble diaminopyrimidine DHFR inhibitors like metoprine and etoprine, which can cross the blood-brain barrier.
-
Bioisosteric Replacement: Bioisosterism is a powerful strategy in drug design to optimize physicochemical properties and biological activity. For 2,4-diaminopyrimidine derivatives, bioisosteric replacement can be employed to fine-tune their properties. For example, in the context of kinase inhibitors, the pyrimidine core itself can be considered a bioisostere of the adenine ring of ATP. [6]Furthermore, various functional groups on the scaffold can be replaced with other groups that have similar steric and electronic properties to improve ADMET profiles or enhance target binding.
Future Directions and Conclusion
The 2,4-diamino-6-hydroxypyrimidine scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of this versatile core has led to the discovery of potent and selective inhibitors for a growing number of biological targets. Future research will likely focus on:
-
Novel Kinase Targets: Expanding the application of this scaffold to other clinically relevant kinases.
-
Combating Drug Resistance: Designing derivatives that are effective against drug-resistant strains of bacteria, viruses, and cancer cells.
-
Improving Drug-like Properties: Utilizing computational tools and advanced synthetic strategies to optimize the ADMET profiles of new derivatives.
-
Clinical Translation: Advancing the most promising compounds through preclinical and clinical development.
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1122. [Link]
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Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]
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- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 4. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pinner Pyrimidine Synthesis
Welcome to the Technical Support Center for the Pinner Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges, particularly low product yield, by providing in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
Introduction to the Pinner Pyrimidine Synthesis
The Pinner pyrimidine synthesis is a robust method for the formation of substituted pyrimidines, which are key heterocyclic motifs in numerous pharmaceuticals.[1][2][3] The reaction involves the condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine, typically in the presence of an acid or base catalyst.[1][4] While powerful, the synthesis is sensitive to several factors that can lead to diminished yields. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Visualizing the Core Reaction and Potential Pitfalls
Understanding the reaction pathway is the first step in effective troubleshooting. The following diagram illustrates the generally accepted mechanism of the Pinner pyrimidine synthesis and highlights key areas where problems can arise.
Caption: Pinner Pyrimidine Synthesis: Core Mechanism and Common Side Reactions.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in the Pinner synthesis can manifest in various ways. This section provides a systematic approach to troubleshooting based on common experimental observations.
Observation 1: Low or No Product Formation (Complex Mixture in Crude Analysis)
If you observe a complex mixture of products with little to no desired pyrimidine, it often points to issues with your starting materials or reaction conditions.
Possible Causes & Solutions
| Probable Cause | Underlying Rationale | Recommended Action |
| Presence of Water | The amidine starting material and key reaction intermediates are susceptible to hydrolysis, which leads to undesired byproducts and consumes your reagents.[5] | Ensure strict anhydrous conditions. Use freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. |
| Impure Starting Materials | Impurities in the amidine or 1,3-dicarbonyl compound can inhibit the reaction or lead to a cascade of side reactions.[6] | Purify your starting materials. Amidines can be hygroscopic and may hydrolyze over time; use freshly prepared or purified amidine hydrochloride.[6] The 1,3-dicarbonyl compound should also be of high purity. |
| Suboptimal Reaction Temperature | The optimal temperature is substrate-dependent. Too low, and the reaction may not proceed; too high, and you risk decomposition or increased side reactions.[6] | Systematically vary the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the sweet spot that favors product formation without significant byproduct accumulation. |
| Incorrect Stoichiometry or Base/Acid Catalyst | The choice and amount of base or acid are crucial for promoting the desired cyclization while minimizing side reactions.[6] | Optimize the stoichiometry and catalyst. The molar ratio of reactants may need adjustment. Experiment with different bases (e.g., sodium ethoxide, potassium carbonate) or acid catalysts to find the most effective for your specific substrates. |
Experimental Protocol: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation: Thoroughly wash all glassware and dry it in an oven at >120°C for at least 4 hours.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. Use septa and needles for reagent addition.
-
Solvent and Reagent Handling: Use freshly distilled anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a blanket of inert gas.
Observation 2: Formation of a Major Byproduct
When a significant byproduct is observed, identifying its nature is key to rectifying the issue.
Possible Causes & Solutions
| Probable Cause | Underlying Rationale | Recommended Action |
| Amidine Self-Condensation | Amidines can react with themselves, particularly under certain pH conditions, to form triazines or other oligomeric species. | Adjust the reaction temperature and pH. Lowering the temperature can disfavor self-condensation. Careful control of the base or acid concentration is also critical. |
| 1,3-Dicarbonyl Self-Condensation | The 1,3-dicarbonyl compound can undergo self-condensation, especially in the presence of a strong base. | Modify the order of addition. Adding the base to a solution of the amidine and dicarbonyl compound, rather than pre-treating the dicarbonyl with base, can sometimes mitigate this side reaction. |
| Incomplete Cyclization | The initial condensation product may fail to cyclize efficiently, leading to the accumulation of an open-chain intermediate.[6] | Increase reaction time or temperature. Provide more energy and time for the cyclization to occur. Using a stronger acid or base catalyst can also promote ring closure. |
| Formation of Regioisomers | If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two different pyrimidine products is possible. | Consider the synthetic route. If regioselectivity is poor, a different synthetic strategy that offers better control may be necessary. |
Diagnostic Workflow: Identifying the Root Cause of Low Yield
Caption: A systematic workflow for diagnosing the cause of low yield in Pinner pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: How critical are anhydrous conditions for the Pinner synthesis?
A: Extremely critical. The presence of even trace amounts of water can lead to the hydrolysis of the amidine starting material or key intermediates, significantly reducing the yield of the desired pyrimidine.[5] The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution to ensure strictly anhydrous acidic conditions.[5]
Q2: How does the substitution pattern of the amidine affect the reaction?
A: The electronic nature of the substituents on the amidine can influence its nucleophilicity and, consequently, the reaction rate and yield. Electron-donating groups on an aryl amidine generally increase the reaction yield, while electron-withdrawing groups can decrease it. For example, a study showed that using an amidine with a p-methoxy (electron-donating) substituent resulted in a higher yield (89%) compared to a nitro (electron-withdrawing) group (70%).[7]
Q3: My product is an oil and difficult to purify. What should I do?
A: Oily products often indicate the presence of impurities. First, try to remove residual solvent under high vacuum. If the product is still an oil, column chromatography is the recommended purification method. If all purification attempts fail to yield a solid, it is possible that the product is inherently an oil at room temperature. In this case, thorough characterization by NMR, mass spectrometry, and other analytical techniques is crucial to confirm its identity and purity.
Q4: How can I effectively monitor the reaction progress using TLC?
A: TLC is an invaluable tool for monitoring the Pinner synthesis.[6][8] A detailed protocol is provided below.
Experimental Protocol: TLC Monitoring of Pinner Pyrimidine Synthesis
-
Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Lane 1 (Amidine): Spot a dilute solution of your amidine starting material.
-
Lane 2 (Dicarbonyl): Spot a dilute solution of your 1,3-dicarbonyl starting material.
-
Lane 3 (Co-spot): Spot all starting materials in the same location.
-
Lane 4 (Reaction Mixture): Spot a sample of your reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).
-
-
Develop the Plate: Place the plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize and Interpret: After development, visualize the plate under UV light. The disappearance of starting material spots and the appearance of a new, typically more polar, product spot indicate reaction progress. Byproduct spots can also be identified and tracked over time.
Purification Protocols
Protocol 1: Recrystallization of a Solid Pyrimidine Product
-
Solvent Selection: Choose a solvent in which your pyrimidine product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are often good starting points.[9][10][11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Protocol 2: Column Chromatography of an Oily or Impure Pyrimidine Product
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Select an appropriate eluent system based on TLC analysis. A common starting point is a gradient of ethyl acetate in hexane.
-
Packing the Column: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent, and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
Pinner Pyrimidine Synthesis. (2025). YouTube. Retrieved from [Link]
- Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. (n.d.). Royal Society of Chemistry.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.
-
Pinner reaction. (n.d.). Wikipedia. Retrieved from [Link]
- overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare.
-
Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. Retrieved from [Link]
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved from [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of pyrimidines by direct condensation of amides and nitriles. (n.d.). PubMed.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed.
- Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chrom
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.
- (PDF) RESEARCHES ON PYRIMIDINES. (2025).
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. (n.d.). PubMed Central.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). NIH.
- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed.
- recrystalliz
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]
- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. (2025).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
-
How to Carry Out a Recrystallization. (2013). YouTube. Retrieved from [Link]
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- 9. Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of pyrimidine synthesis and optimize your experimental outcomes. Drawing upon established chemical principles and field-proven insights, this resource will address common challenges encountered in popular synthetic methodologies such as the Biginelli, Pinner, and Hantzsch reactions.
Section 1: Troubleshooting Common Issues in Pyrimidine Synthesis
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Low Product Yield
Question: My pyrimidine synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low product yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Causality and Recommended Actions:
-
Suboptimal Reaction Temperature: Many pyrimidine syntheses are temperature-sensitive. For instance, in some Biginelli reactions, temperatures around 100°C have been found to be optimal.[1] Conversely, excessively high temperatures can lead to the degradation of starting materials or products, or favor the formation of side products.
-
Action: Carefully review the literature for the optimal temperature range for your specific substrates and reaction type. If the information is unavailable, perform small-scale optimization experiments at various temperatures (e.g., room temperature, 60°C, 80°C, 100°C) to determine the ideal condition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the temperature at which product formation is maximized and byproduct formation is minimized.
-
-
Inefficient Catalyst: The choice and concentration of the catalyst are critical. In acid-catalyzed reactions like the Biginelli and Pinner syntheses, both Brønsted and Lewis acids can be employed.[1] Modern catalysts often offer milder reaction conditions and higher efficiency.
-
Action: Ensure your catalyst is active and, if using a reusable one, that it has been properly regenerated.[2] Consider screening a variety of catalysts. For example, in the Biginelli reaction, catalysts like Yb(OTf)₃ have been shown to significantly increase yields, often under solvent-free conditions.[3] The optimal catalyst concentration should also be determined experimentally, as too much or too little can negatively impact the yield.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. Some reactions proceed best in polar aprotic solvents like DMF or ethanol, while others benefit from solvent-free conditions.[1]
-
Insufficient Reaction Time: The reaction may simply not have had enough time to proceed to completion.
-
Action: Monitor the reaction progress closely using TLC. Continue the reaction until the starting materials have been consumed. Be aware that prolonged reaction times can sometimes lead to product degradation.[1]
-
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction or lead to the formation of unwanted byproducts.[2]
-
Action: Ensure that all your starting materials are of high purity. If necessary, purify them before use.
-
Formation of Unexpected Side Products
Question: My reaction is producing a significant amount of an unexpected byproduct. How can I identify it and prevent its formation?
Answer:
The formation of byproducts is a common occurrence in multicomponent reactions. Identifying the byproduct is the first step in devising a strategy to suppress its formation.
Common Byproducts and Mitigation Strategies:
-
Hantzsch Dihydropyridine in Biginelli Reactions: A common yellow, fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures).
-
Identification: This byproduct can be identified by its characteristic fluorescence and through spectroscopic analysis (NMR, Mass Spectrometry).
-
Prevention:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis or Brønsted acids.
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.
-
-
-
Hydrolysis in Pinner Reactions: The Pinner synthesis is highly sensitive to moisture. The intermediate imidate salt is susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.
-
Identification: The presence of a significant amount of ester byproduct can be confirmed by NMR and Mass Spectrometry.
-
Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5]
-
Use of HCl Gas: The classical Pinner method involves bubbling dry HCl gas through the reaction mixture to ensure strictly anhydrous acidic conditions.[5]
-
-
Product Purification Challenges
Question: I am having difficulty purifying my crude pyrimidine product. What are some effective purification strategies?
Answer:
Purification can be challenging, especially when the crude product is a complex mixture.
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Procedure: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, add cold water and stir vigorously. Collect the solid by vacuum filtration, wash it thoroughly with water, and then recrystallize from a suitable solvent, such as ethanol or ethyl acetate.[4]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating compounds based on their polarity.
-
Procedure:
-
Choose a suitable solvent system by running TLC plates to find a solvent mixture that gives your desired product an Rf value of approximately 0.3.[6]
-
Pack a column with silica gel as the stationary phase.
-
Dissolve your crude product in a minimal amount of a polar solvent like dichloromethane (DCM) and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.[7]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using modern catalysts in pyrimidine synthesis?
A1: Modern catalysts, such as Lewis acids (e.g., Yb(OTf)₃, InCl₃), organocatalysts, and various heterogeneous catalysts, offer several advantages over traditional Brønsted acids like HCl. These include milder reaction conditions, shorter reaction times, higher yields, and often a simpler workup.[3][8] Many modern catalysts are also more environmentally friendly and can be recycled and reused.[9]
Q2: When should I consider using solvent-free reaction conditions?
A2: Solvent-free conditions are an excellent option to consider for many pyrimidine syntheses, particularly the Biginelli reaction. This approach is not only more environmentally friendly by reducing hazardous waste but can also be economically advantageous by saving on solvent costs and simplifying purification.[3][4] In many cases, solvent-free reactions lead to shorter reaction times and higher product yields.[9]
Q3: How does microwave-assisted synthesis benefit pyrimidine formation?
A3: Microwave-assisted organic synthesis (MAOS) can significantly accelerate pyrimidine synthesis. The rapid and uniform heating provided by microwaves often leads to dramatically reduced reaction times, higher yields, and improved product selectivity compared to conventional heating methods.[10][11] This technique is particularly valuable for high-throughput synthesis and library generation in drug discovery.
Section 3: Data and Protocols
Table 1: Comparison of Catalysts for a Model Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Zn-fum MOF | Solvent-free | 80 | 20 | 89-98 | [1] |
| Chitosan-immobilized Ionic Liquid | Solvent-free | 90 | 30-45 | 85-95 | [9] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 15-30 | 90-96 | [12] |
| Hydrated Ferric Nitrate | Solvent-free (grinding) | Room Temp | 10-20 | 85-95 | [4] |
| p-Dodecylbenzenesulfonic acid | Solvent-free | 80 | 30-60 | 88-96 | [13] |
This table presents a selection of modern catalysts and their performance in the Biginelli reaction, highlighting the trend towards efficient, solvent-free conditions.
Experimental Protocol: Solvent-Free Biginelli Synthesis of Dihydropyrimidinones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., hydrated ferric nitrate, 0.1 mmol)[4]
-
Mortar and pestle
-
Round-bottom flask with reflux condenser (for heated reactions)
-
TLC plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup (Grinding Method): In a mortar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and catalyst (0.1 mmol). Gently grind the mixture with a pestle. The mixture may become a sticky paste before solidifying upon completion.[4]
-
Reaction Setup (Heating Method): In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and catalyst. Heat the mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
For the grinding method, wash the solidified mass with a cold saturated solution of NaHCO₃ and filter to collect the crude product.[4]
-
For the heating method, cool the reaction mixture to room temperature. Add cold water to the solidified mixture, stir vigorously, and collect the solid by vacuum filtration.
-
-
Purification: Wash the crude product thoroughly with water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone.
Section 4: Visualizing Reaction Workflows
General Workflow for Pyrimidine Synthesis Optimization
Caption: A workflow for optimizing pyrimidine synthesis.
Decision Tree for Troubleshooting Low Yield in Biginelli Reaction
Caption: A decision tree for troubleshooting low yields.
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis.
- Shaikh, et al. (2022). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. Journal of Chemical Reactivity and Synthesis, 12(4), 295-308.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016).
- Vidal, et al. (2023).
- Patel, H. R., & Patel, V. R. (n.d.). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid.
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Pinner Pyrimidine Synthesis. (2023, February 23). YouTube.
- Gautam, A. (n.d.). Pinner pyrimidine synthesis. SlideShare.
- How to run column chrom
- Al-Mulla, A. (2017). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.).
- Kumar, A., & Gupta, M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society of Chemistry.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Purification: How to Run a Flash Column. (n.d.). University of Rochester Department of Chemistry.
- Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (2021).
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
- Saha, B., & Das, B. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe(NO3)3.
- Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. (2022). PubMed.
- Al-Mulla, A., & Al-Garaghulli, F. (2012).
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024).
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023).
- Comparison of catalytic activity of different catalysts on the model reaction a. (n.d.).
- Reddy, C. R., & Kumar, M. S. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc.
- Martines, M. A. U., et al. (2021).
- Basic Guide to Protein Chromatography/Purification. (n.d.).
- A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Deriv
- Singh, R., & Singh, A. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University.
- CYC 507 Organic Chemistry lab - LABOR
- Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.).
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. (2021).
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.).
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. people.iitism.ac.in [people.iitism.ac.in]
Navigating the Labyrinth of Pyrimidine Synthesis Scale-Up: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrimidine Synthesis Scale-Up. As a Senior Application Scientist, I've designed this guide to be a practical resource, moving beyond theoretical steps to address the real-world challenges encountered when transitioning pyrimidine synthesis from the bench to production. This center is structured to provide immediate, actionable solutions to common problems, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks in pyrimidine synthesis.
Q1: My Biginelli reaction is suffering from low yields upon scale-up. What are the primary factors to investigate?
A1: Low yields in scaled-up Biginelli reactions are a frequent issue. The original Biginelli protocol, which involves heating the three components in ethanol with a catalytic amount of acid, often struggles with low yields, especially with substituted aromatic and aliphatic aldehydes[1]. Key areas to troubleshoot include:
-
Catalyst Inefficiency: The choice and loading of the catalyst are critical. While strong Brønsted acids like HCl are traditional, they can promote side reactions. Consider switching to Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which can improve yields and shorten reaction times, sometimes even under solvent-free conditions[2][3]. Ensure your catalyst is active and not poisoned by impurities in your starting materials.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and avoid product degradation from prolonged heating[4].
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can significantly inhibit the reaction[4]. On a larger scale, the impact of impurities is magnified. Ensure all starting materials meet the required purity specifications.
Q2: I'm observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is it, and how can I minimize it?
A2: This is a classic problem. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures), creating a competing reaction pathway[4].
To minimize its formation:
-
Control the Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct[4].
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may show higher selectivity for the desired product[4].
-
Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia, thus suppressing the Hantzsch reaction[4].
Q3: My crude product is difficult to purify due to the presence of suspected N-acylurea byproducts. How can I confirm and prevent their formation?
A3: N-acylureas are common byproducts in the Biginelli reaction, arising from the reaction of the β-ketoester with urea in a competing pathway, which complicates purification[4][5].
-
Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry[5].
-
Prevention and Removal:
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for resolving complex issues during the scale-up of pyrimidine synthesis.
Guide 1: Addressing Low Conversion in Scaled-Up Reactions
Low conversion of starting materials is a common hurdle when moving to a larger scale. This guide provides a systematic approach to diagnosing and resolving this issue.
Symptoms:
-
TLC/HPLC analysis shows a significant amount of unreacted starting materials (e.g., aldehyde, β-ketoester).
-
The isolated yield of the desired pyrimidine is significantly lower than in lab-scale experiments.
Troubleshooting Workflow:
Troubleshooting workflow for low conversion.
Detailed Protocols:
Protocol 1: Catalyst Activity and Loading Assessment
-
Catalyst Characterization: If using a heterogeneous or reusable catalyst, ensure its activity has not diminished. Consider regeneration if applicable[4]. For Brønsted or Lewis acid catalysts, verify the concentration and integrity[4].
-
Incremental Loading Study: Perform small-scale parallel reactions with systematically increased catalyst loading to identify the optimal concentration for the scaled-up reaction.
-
Alternative Catalyst Screening: If increasing the loading is ineffective, screen alternative catalysts. For instance, if a mild Lewis acid is failing, a stronger one might be necessary to overcome the activation energy at a larger scale[3].
Protocol 2: Re-optimization of Reaction Temperature and Time
-
Kinetic Monitoring: Utilize in-situ monitoring techniques such as Process Analytical Technology (PAT) with tools like FT-IR or Raman spectroscopy to track the consumption of reactants and the formation of products in real-time[6]. This provides a more accurate understanding of the reaction kinetics at scale than relying on discrete TLC or HPLC samples.
-
Temperature Titration: If the reaction is sluggish, incrementally increase the temperature while closely monitoring for the formation of byproducts or product degradation[3].
-
Extended Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary[3]. Use kinetic data to determine when the reaction has reached completion to avoid unnecessary heating that could lead to side reactions.
Guide 2: Managing Exothermic Reactions and Ensuring Thermal Safety
Many pyrimidine synthesis reactions are exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid increase in temperature, posing a significant safety risk of thermal runaway[7][8].
Key Considerations for Thermal Safety:
| Parameter | Importance in Scale-Up | Mitigation Strategy |
| Heat of Reaction | The total heat generated increases with batch size. | Perform calorimetric studies (e.g., using a reaction calorimeter) to accurately measure the heat of reaction and determine the cooling requirements. |
| Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. | Select a reactor with adequate cooling capacity. Consider using jacketed reactors with a high heat transfer coefficient or external cooling loops. |
| Addition Rate | The rate of addition of a reactant can directly influence the rate of heat generation. | Control the addition rate of key reactants to match the cooling capacity of the reactor. |
| Mixing | Poor mixing can lead to localized hot spots where the reaction rate accelerates, potentially initiating a thermal runaway. | Ensure efficient agitation to maintain a uniform temperature throughout the reactor. |
Protocol 3: Basic Protocol for Managing a Mildly Exothermic Pyrimidine Synthesis
-
Calorimetric Data: Before scaling up, obtain calorimetric data to understand the thermal profile of the reaction.
-
Reactor Setup: Use a jacketed reactor with a reliable temperature control system. Ensure the emergency cooling system is operational.
-
Controlled Addition: Add the most reactive reagent subsurface via a dosing pump at a pre-determined rate based on the calorimetric data.
-
Continuous Monitoring: Monitor the internal and jacket temperatures throughout the reaction. Any deviation should trigger an alarm and potentially the initiation of emergency cooling.
-
Quenching Strategy: Have a validated quenching procedure in place to rapidly stop the reaction in case of a thermal excursion.
Guide 3: Large-Scale Purification and Crystallization
Purification is often a bottleneck in the scale-up of pyrimidine synthesis. Methods that are straightforward on a lab scale, like column chromatography, can be impractical and costly at an industrial scale.
Common Purification Challenges at Scale:
-
Impurity Profile: The impurity profile may change on a larger scale due to altered reaction conditions.
-
Physical Properties: The physical properties of the crude product (e.g., particle size, crystallinity) can affect the efficiency of filtration and drying.
-
Solvent Volumes: Large volumes of solvent are required for extraction and crystallization, leading to increased cost and waste.
Protocol 4: General Procedure for Large-Scale Recrystallization of a Pyrimidine Derivative
-
Solvent Selection: Choose a solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures. The ideal solvent should also be safe, environmentally friendly, and cost-effective. For some pyrimidines, mixed solvent systems may be necessary[9].
-
Dissolution: In a suitable reactor, dissolve the crude pyrimidine in the minimum amount of hot solvent. For compounds soluble only in high-boiling solvents like DMF or DMSO, a co-solvent can sometimes be used to facilitate crystallization upon cooling[10].
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a heated filter to remove them[9].
-
Controlled Cooling: Cool the solution slowly to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities[9]. Seeding with a small amount of pure product can aid in crystallization.
-
Isolation and Washing: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor[9].
-
Drying: Dry the purified product under vacuum at an appropriate temperature to remove residual solvent.
Visualization of Purification Workflow:
General workflow for large-scale recrystallization.
Process Analytical Technology (PAT) in Pyrimidine Synthesis Scale-Up
PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. In pyrimidine synthesis scale-up, PAT can provide real-time insights into the reaction, enabling better control and ensuring consistent product quality[6].
Applications of PAT in Pyrimidine Synthesis:
| PAT Tool | Application | Benefit |
| FT-IR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Enables precise determination of reaction endpoint, preventing over-processing and byproduct formation. |
| Focused Beam Reflectance Measurement (FBRM) | In-situ monitoring of particle size and count during crystallization. | Allows for the control of crystal size distribution, which is critical for filtration, drying, and bioavailability. |
| Particle Video Microscope (PVM) | Real-time imaging of crystals during crystallization. | Provides visual information on crystal habit and helps identify issues like oiling out or agglomeration. |
By integrating these tools, a more robust and controlled process can be developed, leading to higher yields, better purity, and improved safety at an industrial scale.
References
- BenchChem. (2025). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. BenchChem.
- BenchChem. (2025). Avoiding side product formation in pyrimidine synthesis. BenchChem.
- Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products. BenchChem.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube.
- Arkivoc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
- Organic Process Research & Development. (2015, May 21).
- Frontiers in Chemistry. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- RSC Publishing. (n.d.). Process analytical technology (PAT)
- Fire Safety Research Institute. (2022, November 10).
- Google Patents. (n.d.). US3682917A - Method for producing 5-fluorouracil.
- ResearchGate. (2011).
- ResearchGate. (2025).
- MilliporeSigma. (2022, April 18). Process Analytical Technologies (PAT)
- ResearchGate. (2025).
- ResearchGate. (2025).
- Organic Process Research & Development. (2024, December 16).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Taylor & Francis Online. (2010, December 8). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- IJSAT. (n.d.).
- PubMed Central. (2021, August 22). Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents.
- RSC Publishing. (2023, April 14).
- PubMed. (2002, May 17). Synthesis and release of 5-fluorouracil from poly(N-vinylpyrrolidinone)
- Sigma-Aldrich. (n.d.). Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC)
- Aragen Life Sciences. (n.d.).
- MDPI. (2023, January 12).
- MDPI. (2024, March 29). A Study of Thermal Runaway Mechanisms in Lithium-Ion Batteries and Predictive Numerical Modeling Techniques.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- University of Colorado Boulder. (n.d.).
- Convergent Science. (2023, January 13).
- Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Longdom Publishing. (n.d.).
- PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
- RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- Wikipedia. (n.d.). Biginelli reaction.
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Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for catalyst selection in pyrimidine synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and enhance your research outcomes.
Introduction to Catalysis in Pyrimidine Synthesis
The synthesis of the pyrimidine core is a cornerstone of medicinal chemistry, with the resulting scaffolds forming the basis of numerous therapeutic agents. The efficiency of these syntheses is heavily reliant on the appropriate choice of catalyst. This guide will focus on two of the most prevalent methods for pyrimidine synthesis: the Biginelli and Pinner reactions. We will explore the nuances of catalyst selection for each, addressing common issues and providing practical, field-proven solutions.
Section 1: The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones
The Biginelli reaction is a one-pot synthesis involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). While elegant in its simplicity, this reaction is often plagued by issues of low yield and side product formation when using traditional Brønsted acid catalysts like HCl.[1] Modern catalytic methods offer significant improvements in efficiency and product purity.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My Biginelli reaction is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common challenge and can often be attributed to several factors:
-
Suboptimal Catalyst Choice: Traditional acid catalysts often require harsh conditions and long reaction times, leading to side reactions and degradation.[1] The choice of a more efficient catalyst is the most critical factor for improving yield.
-
Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials and reduce the yield of the desired DHPM.
-
Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.
Troubleshooting Strategies:
-
Catalyst Optimization: Switch from a traditional Brønsted acid to a more efficient Lewis acid or organocatalyst. Lanthanide triflates, such as Ytterbium (III) triflate (Yb(OTf)₃), are particularly effective as they are water-tolerant and can be recycled.[2][3]
-
Solvent Selection: While classic protocols often use ethanol, solvent-free conditions or the use of polar aprotic solvents can sometimes improve yields and reaction rates.
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can promote side reactions, while lower temperatures may lead to incomplete conversion.
-
Order of Addition: In some cases, adding the urea or thiourea last can minimize its decomposition and reduce the formation of side products.[4]
Q2: I am observing a significant amount of a fluorescent yellow byproduct. What is it and how can I prevent its formation?
A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.
Mitigation Strategies:
-
Lower Reaction Temperature: The Hantzsch pathway is more favorable at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Screen different Lewis acids to find one that favors the desired reaction.
-
Urea Purity: Ensure high purity of urea and avoid prolonged heating which can lead to its decomposition.
Catalyst Selection and Performance in the Biginelli Reaction
The choice of catalyst has a profound impact on the yield and reaction time of the Biginelli reaction. Below is a comparative table of various catalysts for the synthesis of a model DHPM.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 20 | Ethanol | Reflux | 18 | 40-60 | [1] |
| Yb(OTf)₃ | 10 | Neat | 100 | 0.5 | 95 | [5] |
| InCl₃ | 15 | Acetonitrile | Reflux | 2 | 92 | [1] |
| L-Proline | 20 | Neat | 70 | 3 | 88 | [6] |
| NiCl₂·6H₂O | 10 | Neat | 100 | 1 | 50.3 | [7][8] |
| CuCl₂·2H₂O | 10 | Neat | 100 | 1 | 6.2 | [7][8] |
| CoCl₂·6H₂O | 10 | Neat | 100 | 1 | 0.7 | [7][8] |
Note: Yields are for the reaction of benzaldehyde, ethyl acetoacetate, and urea/thiourea and can vary depending on the specific substrates used.
Catalytic Cycle of the Biginelli Reaction
Understanding the catalytic cycle is crucial for optimizing reaction conditions. The most accepted mechanism for the Lewis acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.
Caption: Catalytic cycle of the Lewis acid-catalyzed Biginelli reaction.
Section 2: The Pinner Reaction: Synthesis of Pyrimidines from Nitriles
The Pinner reaction provides a route to pyrimidines through the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), which then condenses with a 1,3-dicarbonyl compound.[9][10] This reaction is notoriously sensitive to experimental conditions, particularly the presence of water.
Frequently Asked Questions (FAQs): Pinner Reaction
Q1: My Pinner reaction is failing, and I suspect hydrolysis of the Pinner salt. What are the signs and how can I ensure anhydrous conditions?
A1: Hydrolysis of the Pinner salt to form an ester is a major side reaction that severely impacts the yield of the desired pyrimidine.[11]
Signs of Hydrolysis:
-
The appearance of a sweet, fruity odor characteristic of esters.
-
Analysis of the crude reaction mixture by GC-MS or NMR showing the presence of an ester corresponding to the alcohol solvent and the nitrile starting material.
-
Low to no yield of the pyrimidine product.
Ensuring Anhydrous Conditions:
-
Glassware: All glassware should be oven-dried at >120 °C for several hours and cooled in a desiccator or under a stream of inert gas immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Anhydrous ethanol or dioxane are common choices.
-
Reagents: Ensure all reagents, especially the alcohol and nitrile, are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.
-
Acid Source: The classical Pinner reaction uses dry HCl gas bubbled through the reaction mixture.[11] This is the most effective way to ensure anhydrous acidic conditions.
Q2: The Pinner salt is thermally unstable. How can I prevent its decomposition?
A2: Pinner salts can decompose or rearrange at higher temperatures to form N-alkyl amides.[11]
Mitigation Strategies:
-
Low-Temperature Reaction: The formation of the Pinner salt is typically carried out at low temperatures, often 0 °C or below.
-
In Situ Use: It is often best to generate and use the Pinner salt in situ without isolation.
-
Careful Monitoring: Monitor the reaction closely by TLC to avoid prolonged reaction times at elevated temperatures during the subsequent condensation step.
Catalytic Mechanism of the Pinner Reaction
The Pinner reaction is catalyzed by a strong acid, typically HCl. The acid protonates the nitrile, activating it for nucleophilic attack by the alcohol.
Caption: Mechanism of Pinner salt formation.
Section 3: Catalyst Deactivation and Regeneration
The reusability of a catalyst is a key consideration for both economic and environmental reasons. Many catalysts used in pyrimidine synthesis can be recovered and reused, but their activity may decrease over time due to deactivation.
Troubleshooting Catalyst Deactivation
Q1: My reusable Lewis acid catalyst (e.g., Yb(OTf)₃) has lost activity after several runs. How can I regenerate it?
A1: Lewis acids like Yb(OTf)₃ can be deactivated by strong coordination with byproducts or hydrolysis. While they are water-tolerant, prolonged exposure to water at high temperatures can lead to the formation of less active hydroxo species.
Regeneration Protocol for Yb(OTf)₃:
-
Recovery: After the reaction, recover the catalyst by filtration if it is heterogeneous or by extraction with water if it is soluble in the organic phase.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., diethyl ether) to remove organic residues.
-
Drying: Dry the catalyst thoroughly under high vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove coordinated water and other volatile impurities. This step is crucial for restoring the Lewis acidity.
-
Storage: Store the regenerated catalyst in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent rehydration.
Q2: My organocatalyst (e.g., L-proline) seems less effective after recycling. What is the cause and how can I reactivate it?
A2: Organocatalysts like L-proline can be deactivated by the formation of adducts with starting materials or byproducts, or by physical loss during workup.
Reactivation/Purification of L-Proline:
-
Recovery: L-proline is often recovered from the aqueous phase after extraction.
-
Purification: The recovered L-proline can be purified by recrystallization from a water/ethanol mixture. Dissolve the crude L-proline in a minimum amount of hot water and then add ethanol until precipitation begins. Allow the solution to cool slowly to obtain pure crystals.
-
Drying: Dry the recrystallized L-proline under vacuum.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Biginelli Reaction
This protocol outlines a general procedure for screening different catalysts to optimize the Biginelli reaction for a specific set of substrates.
-
Setup: To a series of identical reaction vials, add the aldehyde (1 mmol), β-ketoester (1.2 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Yb(OTf)₃, InCl₃, L-proline, etc.) at a specific loading (e.g., 10 mol%). Include a no-catalyst control.
-
Reaction: If running the reaction neat, place the vials in a preheated heating block at the desired temperature (e.g., 100 °C). If using a solvent, add the solvent to each vial and heat to the desired temperature.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Work-up: Once a reaction is complete (as indicated by the disappearance of the limiting reagent), cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol). If no solid forms, perform an appropriate work-up, such as extraction followed by column chromatography.[12]
-
Analysis: Determine the yield of the desired product for each catalyst and compare the reaction times.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general method for the two-step Pinner synthesis of pyrimidines.
Step 1: Formation of the Pinner Salt
-
Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve the nitrile (10 mmol) in anhydrous ethanol (20 mL).
-
Acidification: Cool the solution to 0 °C in an ice bath and bubble dry HCl gas through the solution for 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Reaction: Seal the flask and allow it to stand at 0-5 °C for 12-24 hours. The Pinner salt will often precipitate as a white solid.
Step 2: Condensation to form the Pyrimidine
-
Setup: In a separate oven-dried flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (12 mmol) in anhydrous ethanol (20 mL) at 0 °C.
-
Addition: To the sodium ethoxide solution, add the 1,3-dicarbonyl compound (10 mmol) dropwise at 0 °C.
-
Condensation: Add the suspension of the Pinner salt from Step 1 to the solution of the enolate at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
-
Yamanaka, M., Nishida, A., & Nakagawa, M. (2000). Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction. Organic Letters, 2(2), 159-161. [Link]
-
Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009). Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. The Journal of Organic Chemistry, 74(16), 6347-6349. [Link]
-
Fardood, S. T., Hosseinzadeh, Z., & Ramazani, A. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 7(12), 933-942. [Link]
-
Rehman, N., et al. (2024). Green and efficient synthesis of dihydropyrimidinone analogues via HPA-Clay catalyzed Biginelli reaction. Chemistry Journal of Moldova, 19(1), 76-83. [Link]
-
Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Anonymous. (2025). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection.
-
Xu, J., & Ma, Y. (2005). Highly enantioselective Biginelli reaction using a new chiral ytterbium catalyst: asymmetric synthesis of dihydropyrimidines. The Journal of Organic Chemistry, 70(24), 9837-9840. [Link]
-
Salehi, H., & Guo, Q. X. (2004). A new protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2004(11), 137-143. [Link]
-
Silitonga, A. S., et al. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science, 12(5), 154-160. [Link]
- Al-Mulla, A. (2017). A review: Biginelli reaction. Arabian Journal of Chemistry, 10, S1413-S1424.
-
Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]
-
Martins, M. A. P., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4949. [Link]
-
Silitonga, A. S., et al. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science, 12(5), 154-160. [Link]
- Kumar, R., & Kumar, A. (2025). Phenols Catalyzed Biginelli Reactions: A Self Catalyzed Monastrol Protocol.
-
Fardood, S. T., Hosseinzadeh, Z., & Ramazani, A. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 7(12), 933-942. [Link]
- Anonymous. (n.d.).
-
Iranian Journal of Catalysis. (n.d.). L-proline catalyzed synthesis of naphthopyranopyrimidines via multicomponent reaction. Retrieved from [Link]
- Anonymous. (2025). A direct oxidative route for the synthesis of pyrimidines using heteropolyacids.
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Sharma, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42881-42892. [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Kumar, A., et al. (2015). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 127(8), 1359-1366. [Link]
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Graebner, J., & Scherer, D. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. [Link]
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Martins, M. A. P., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4949. [Link]
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Martins, M. A. P., et al. (2014). Green high-yielding one-pot approach to Biginelli reaction under catalyst-free and solvent-free ball milling conditions. Molecules, 19(8), 12435-12446. [Link]
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Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
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Fardood, S. T., Hosseinzadeh, Z., & Ramazani, A. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 7(12), 933-942. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde
In the realm of drug development and medicinal chemistry, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For heterocyclic molecules such as 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde, a crucial intermediate in the synthesis of various biologically active compounds, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide provides an in-depth comparison of spectroscopic techniques for the structural validation of this target molecule, offering experimental insights and comparative data to assist researchers in this critical task.
The core principle of structural elucidation lies in the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of the molecular structure, and their combined data provide a comprehensive and self-validating picture. While techniques like X-ray crystallography can provide the absolute 3D structure, they require a suitable single crystal, which can be challenging to obtain.[1] Therefore, a combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy is the workhorse for structural validation in most research settings.[2][3]
The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules in solution.[1] They provide detailed information about the chemical environment, connectivity, and number of protons and carbon atoms in a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
In the ¹H NMR spectrum of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde, we expect to see distinct signals corresponding to the different types of protons present. The aldehyde proton (CHO) will typically appear as a singlet in the downfield region (around δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The protons of the two amino groups (-NH₂) will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The hydroxyl proton (-OH) will also present as a broad singlet. The absence of a proton at the 5-position of the pyrimidine ring is a key indicator of successful formylation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework. We would anticipate signals for the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 180-200 ppm). The carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by the attached functional groups. For instance, carbons bearing amino and hydroxyl groups (C2, C4, and C6) will appear at different chemical shifts compared to the unsubstituted carbon at C5. A signal around δ 83.0 ppm can be attributed to C5 in a similar 2,4-diaminopyrimidine-5-carbonitrile structure.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CHO | 9.0 - 10.0 (s, 1H) | 180 - 200 |
| -NH₂ (C2) | Broad s, 2H | ~167 |
| -NH₂ (C4) | Broad s, 2H | ~166 |
| -OH (C6) | Broad s, 1H | ~161 |
| C5 | No proton | ~83 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and data from related structures.[4] Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID to obtain the final spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde, the IR spectrum will provide crucial evidence for the presence of the aldehyde, amino, and hydroxyl groups.
Expected IR Absorptions:
-
-OH and -NH₂ Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected due to the overlapping stretching vibrations of the O-H and N-H bonds.[6][7] Primary amines typically show two bands in this region.[6]
-
C=O Stretching (Aldehyde): A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group of the aldehyde.
-
C=N and C=C Stretching (Pyrimidine Ring): Vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.[8]
-
N-H Bending: The bending vibration of the primary amino groups should appear in the 1580-1650 cm⁻¹ region.[6]
Comparison with a Precursor: 2,4-diamino-6-hydroxypyrimidine
A key comparison can be made with the starting material, 2,4-diamino-6-hydroxypyrimidine. The most significant difference in the IR spectrum will be the absence of the strong C=O stretching band in the precursor, providing clear evidence of the formylation at the 5-position.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns.[1] For 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde (C₅H₆N₄O₂), the expected molecular weight is approximately 154.13 g/mol .[9]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z 154 would confirm the molecular weight of the target compound.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules like HCN, CO, and NH₃.[10][11] The loss of the aldehyde group (CHO, 29 Da) would also be a characteristic fragmentation.
Comparison with an Isomer: 2,4-diamino-5-formyl-6-pyrimidinone
While isomers will have the same molecular weight, their fragmentation patterns in MS can differ, aiding in their differentiation. The stability of the molecular ion and the relative abundance of fragment ions can be indicative of the specific arrangement of atoms.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Pyrimidine derivatives typically exhibit characteristic absorption bands in the UV region. The presence of multiple functional groups and the aromatic pyrimidine ring in 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde will result in a complex UV-Vis spectrum. Absorption bands in the range of 234–676 nm are characteristic for alkaloids, flavonoids, and phenolic compounds.[12] Peaks in the 280-330 nm range often indicate the presence of phenolic derivatives.[12]
Comparison with the Precursor:
The addition of the aldehyde group at the 5-position extends the conjugation of the pyrimidine system, which should result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the precursor, 2,4-diamino-6-hydroxypyrimidine.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or water).
-
Cuvette: Use a quartz cuvette for measurements in the UV region.[7]
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.
-
Blank Correction: Use the pure solvent as a blank to correct the spectrum.
Workflow and Logic for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde.
Caption: Workflow for the spectroscopic validation of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde.
Comparative Summary of Spectroscopic Techniques
Table 2: Comparison of Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed information on molecular structure, connectivity, and chemical environment of atoms. | Non-destructive, provides unambiguous structural information in solution.[1] | Lower sensitivity, requires relatively pure samples. |
| IR Spectroscopy | Identification of functional groups. | Fast, easy to use, provides a "fingerprint" of the molecule. | Complex spectra can be difficult to interpret fully, not all functional groups give strong signals. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts, can be coupled with chromatography (e.g., LC-MS, GC-MS).[1][13] | Destructive technique, isomers can be difficult to distinguish without fragmentation analysis.[1] |
| UV-Vis Spectroscopy | Information about electronic conjugation. | Simple, quantitative, can be used to monitor reactions. | Provides limited structural information, many compounds have broad, featureless spectra. |
Conclusion
The structural validation of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde necessitates a holistic approach that leverages the complementary strengths of various spectroscopic techniques. NMR spectroscopy provides the foundational framework of the molecule, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and offers insights into the molecule's stability and fragmentation, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these methods and comparing them with the expected values and the spectra of related compounds, researchers can achieve a high degree of confidence in the structure of their synthesized molecule, a critical step in the journey of drug discovery and development.
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A Comparative Analysis of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde and Other Precursors in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug development, the exploration of novel molecular scaffolds that can serve as precursors for potent therapeutic agents is a paramount endeavor. Among these, pyrimidine derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the emerging potential of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde and its derivatives against established anticancer precursors, with a particular focus on antifolates like methotrexate and pemetrexed.
The Pyrimidine Scaffold: A Privileged Structure in Oncology
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, and its derivatives have been extensively investigated for their therapeutic potential. The versatility of the pyrimidine core allows for diverse chemical modifications, leading to the development of compounds that can interact with various biological targets crucial for cancer cell proliferation and survival.[1][2] Several pyrimidine-based drugs are already in clinical use, highlighting the significance of this scaffold in oncology.
Established Anticancer Precursors: The Antifolate Paradigm
A cornerstone of modern chemotherapy has been the development of antifolates, which are structural analogs of folic acid that competitively inhibit key enzymes in the folate metabolic pathway.[3] This pathway is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By disrupting this pathway, antifolates effectively halt cell division and induce apoptosis in rapidly proliferating cancer cells.[3]
Two of the most prominent antifolate drugs are Methotrexate and Pemetrexed.
-
Methotrexate primarily targets dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate, the active form of folic acid. Its potent inhibition of DHFR leads to a depletion of nucleotides and subsequent cell death.
-
Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), other key enzymes in purine and pyrimidine synthesis. This broader mechanism of action can be effective against tumors that have developed resistance to single-target agents.
The clinical success of these drugs has established the folate pathway as a validated target for anticancer therapy and has set a benchmark for the evaluation of new anticancer precursors.
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde and its Derivatives: Emerging Contenders
While specific, direct comparative efficacy data for 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde against methotrexate or pemetrexed is not extensively available in the public domain, the broader class of 2,4-diaminopyrimidine derivatives has shown significant promise as anticancer agents. These compounds often act through various mechanisms, including the inhibition of key kinases involved in cancer signaling pathways.
A recent study on a series of 2,4-diamino pyrimidine (DAPY) derivatives demonstrated potent inhibitory activity against focal adhesion kinase (FAK), a protein overexpressed in several cancers and involved in cell proliferation, migration, and survival. Two lead compounds from this series, 11b and 12f , exhibited strong antiproliferative effects against a panel of human cancer cells, with IC50 values in the nanomolar to low micromolar range.
Comparative Efficacy Data of 2,4-Diaminopyrimidine Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) |
| Derivative 11b | FAK | PANC-1 (Pancreatic) | 0.98 |
| BxPC-3 (Pancreatic) | 0.55 | ||
| Derivative 12f | FAK | PANC-1 (Pancreatic) | 0.11 |
| BxPC-3 (Pancreatic) | 0.15 | ||
| Methotrexate | DHFR | Various | ~0.01 - 1 (cell line dependent) |
| Pemetrexed | DHFR, TS, GARFT | Various | ~0.01 - 1 (cell line dependent) |
Note: IC50 values for Methotrexate and Pemetrexed are generalized from various studies and can vary significantly based on the cancer cell line and experimental conditions.
The data suggests that while the FAK-inhibiting diaminopyrimidine derivatives show promising activity, their potency can be in a similar range to established antifolates, depending on the specific compound and cancer cell type. It is crucial to note that these are different mechanisms of action, which could offer advantages in overcoming resistance to traditional antifolates.
Mechanism of Action: A Divergence from the Antifolate Pathway
The primary mechanism of action for the studied 2,4-diaminopyrimidine derivatives appears to be the inhibition of signaling kinases like FAK, rather than direct inhibition of the folate pathway. This represents a significant departure from the mechanism of methotrexate and pemetrexed.
FAK Signaling Pathway Inhibition
Caption: Inhibition of the FAK signaling pathway by 2,4-diaminopyrimidine derivatives.
This alternative mechanism is advantageous as it could be effective in tumors that are intrinsically resistant or have acquired resistance to antifolate therapies.
Experimental Protocols
Synthesis of 2,4-Diamino-6-chloropyrimidine (A Precursor)
A common starting material for the synthesis of various 2,4-diaminopyrimidine derivatives is 2,4-diamino-6-chloropyrimidine. A general synthetic procedure is as follows:
-
Chlorination: To 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), add phosphorus oxychloride (POCl3, 9 mL).
-
Heating: Stir the reaction mixture at 97 °C for 17 hours.
-
Quenching: Slowly add the reaction solution to ice water.
-
Hydrolysis: Stir the aqueous solution at 90 °C for 1 hour.
-
Neutralization: Adjust the pH of the solution to 8 with NaOH.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the 2,4-diamino-6-chloropyrimidine product.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
Conclusion and Future Directions
While direct comparative data for 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde is limited, the broader class of 2,4-diaminopyrimidine derivatives presents a compelling case for further investigation as anticancer precursors. Their ability to target alternative signaling pathways, such as the FAK pathway, offers a potential strategy to circumvent the resistance mechanisms that can limit the efficacy of established antifolates like methotrexate and pemetrexed.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde and its optimized derivatives against methotrexate and pemetrexed across a wide range of cancer cell lines and tumor models.
-
Mechanism of Action Elucidation: Detailed mechanistic studies to fully understand the molecular targets and signaling pathways affected by these novel pyrimidine derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2,4-diamino-6-hydroxypyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The exploration of novel chemical entities like 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde and its analogs is crucial for expanding the arsenal of anticancer therapeutics and addressing the ongoing challenge of drug resistance.
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A Comparative Guide to the Antitumor Activity and Toxicity of Diaminopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. Among the myriad of heterocyclic compounds explored, diaminopyrimidine derivatives have emerged as a promising class of molecules demonstrating significant antitumor potential. Their structural versatility allows for the fine-tuning of their biological activity, leading to the development of potent inhibitors of key oncogenic pathways.
This guide provides an in-depth, objective comparison of the antitumor activity and toxicity of select diaminopyrimidine derivatives, supported by experimental data from recent scientific literature. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and visualize complex biological pathways to offer a comprehensive resource for your research.
The Rise of Diaminopyrimidine Derivatives in Oncology
The pyrimidine scaffold is a fundamental component of nucleic acids, making its derivatives prime candidates for interacting with biological systems.[1] The 2,4-diaminopyrimidine core, in particular, has proven to be a privileged structure in the design of kinase inhibitors.[2] By strategically modifying the substituents on this core, medicinal chemists can achieve high potency and selectivity against various cancer-driving kinases. This guide will focus on a comparative analysis of recently developed diaminopyrimidine derivatives that target different kinases, highlighting the structure-activity relationships that govern their efficacy and safety profiles.
Comparative Antitumor Activity of Diaminopyrimidine Derivatives
The antitumor efficacy of a compound is primarily assessed by its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating higher potency. Here, we compare the in vitro cytotoxic activity of several promising diaminopyrimidine derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Antitumor Activity of Select Diaminopyrimidine Derivatives (IC50, µM)
| Compound | Target Kinase(s) | A549 (Lung) | MDA-MB-231 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) | Reference |
| A12 | FAK | 0.13 | 0.094 | - | - | - | [3] |
| 9k | Not Specified | 2.14 | - | 3.59 | 5.52 | 3.69 | [2] |
| 13f | Not Specified | 1.98 | - | 2.78 | 4.27 | 4.01 | [2] |
| TAE-226 | FAK, IGF-1R | >10 | 0.13 | - | - | - | [3] |
Note: "-" indicates that data was not available in the cited literature.
From this data, compound A12 , a Focal Adhesion Kinase (FAK) inhibitor, demonstrates exceptional potency against lung (A549) and breast (MDA-MB-231) cancer cell lines, with IC50 values in the nanomolar range.[3] In comparison, compounds 9k and 13f exhibit broader activity across multiple cell lines, albeit with micromolar potencies.[2] It is also noteworthy that A12 shows superior or comparable activity to the established FAK inhibitor TAE-226 .[3]
Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)
The data presented in Table 1 is typically generated using a colorimetric method such as the MTT assay. This assay provides a quantitative measure of cell viability. The causality behind this choice of experiment lies in its robustness, reliability, and suitability for high-throughput screening of potential anticancer compounds.
Caption: Workflow for determining the in vitro cytotoxicity of diaminopyrimidine derivatives using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the diaminopyrimidine derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). Incubate the plates for 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Toxicity of Diaminopyrimidine Derivatives
A critical aspect of drug development is the evaluation of a compound's toxicity profile. An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. This selectivity is crucial for minimizing side effects in patients.
While comprehensive, directly comparative in vivo toxicity data for the highlighted diaminopyrimidine derivatives is limited in the publicly available literature, we can infer their potential safety through in vitro cytotoxicity against normal cell lines and preliminary in vivo studies.
Table 2: Toxicity Profile of Select Diaminopyrimidine Derivatives
| Compound | In Vitro Cytotoxicity (Normal Cells) | In Vivo Acute Toxicity (Mice) | Reference |
| A12 | Data not available | "Acceptable safety" | [3] |
| Compound 19 | Low cytotoxicity towards normal human kidney cells (HK2) | Data not available | [4] |
| TAE-226 | Data not available | Serious side effects on glucose metabolism | [5] |
| CDK Inhibitors (General Class) | Can damage normal proliferating cells | Common toxicities include neutropenia, diarrhea, and anemia | [6][7] |
Note: "Data not available" indicates that specific quantitative data was not found in the cited literature.
The FAK inhibitor A12 has been reported to have "acceptable safety" in an in vivo acute toxicity study, suggesting a favorable therapeutic window.[3] Another diaminopyrimidine derivative, Compound 19 , which is a multi-target kinase inhibitor, has demonstrated low cytotoxicity towards a normal human cell line, HK2.[4] In contrast, the well-characterized FAK inhibitor TAE-226 was not advanced to clinical trials due to significant side effects related to glucose metabolism.[5] For the broader class of Cyclin-Dependent Kinase (CDK) inhibitors, to which compounds like 9k and 13f may be related, common toxicities include neutropenia, diarrhea, and anemia, and they have been shown to potentially damage normal proliferating cells.[6][7]
Experimental Workflow: In Vivo Acute Toxicity Study
The in vivo acute toxicity study is a crucial first step in evaluating the safety of a new drug candidate. The primary goal is to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity. The choice of this experiment is dictated by regulatory requirements and the need to establish a safe dose range for further preclinical studies.
Caption: Workflow for an in vivo acute toxicity study of diaminopyrimidine derivatives in a murine model.
Detailed Protocol: In Vivo Acute Toxicity Study
-
Animal Acclimatization: House healthy, young adult mice (e.g., BALB/c or C57BL/6) in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.
-
Grouping and Dosing: Randomly assign mice to several dose groups and a vehicle control group (typically 5-10 mice per group). Administer the diaminopyrimidine derivative via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in a single dose. The doses should be escalated in subsequent groups to determine the dose at which adverse effects are observed.
-
Clinical Observation: Observe the animals for clinical signs of toxicity, such as changes in behavior, posture, gait, and respiration, immediately after dosing and then periodically for 14 days.
-
Body Weight Monitoring: Record the body weight of each animal before dosing and then daily or every other day throughout the 14-day observation period. Significant weight loss is an indicator of toxicity.
-
Necropsy and Histopathology: At the end of the observation period, euthanize all animals. Perform a gross necropsy to examine for any visible abnormalities in organs and tissues. Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) and preserve them in 10% neutral buffered formalin for histopathological analysis to identify any microscopic changes.
-
Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause unacceptable toxicity. If mortality occurs, the LD50 (lethal dose for 50% of the animals) can be calculated.
Mechanism of Action: Targeting the FAK Signaling Pathway
Understanding the mechanism of action of a drug is paramount for its rational development and clinical application. Many diaminopyrimidine derivatives, including compound A12, exert their antitumor effects by inhibiting Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, proliferation, survival, and migration. Its overexpression is associated with the progression of various cancers.
Caption: Simplified representation of the FAK signaling pathway and its inhibition by diaminopyrimidine derivatives.
Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation, creating a docking site for Src family kinases. This FAK-Src complex then phosphorylates a host of downstream targets, activating key signaling cascades such as the PI3K/Akt and Ras/MEK/ERK pathways. These pathways ultimately converge on the nucleus to regulate the expression of genes involved in cell proliferation, survival, and migration. Diaminopyrimidine-based FAK inhibitors, like compound A12, bind to the ATP-binding pocket of FAK, preventing its phosphorylation and subsequent activation, thereby blocking these downstream oncogenic signals.
Conclusion and Future Directions
Diaminopyrimidine derivatives represent a highly versatile and potent class of anticancer agents. The data presented in this guide highlight the exceptional potency of the FAK inhibitor A12 and the broad-spectrum activity of other derivatives like 9k and 13f. While the available toxicity data suggests a potentially favorable safety profile for some of these compounds, particularly in comparison to older inhibitors like TAE-226, more comprehensive and comparative toxicity studies are warranted.
For researchers in the field, the key takeaway is the critical importance of balancing high antitumor efficacy with a low toxicity profile. The structure-activity relationship studies of diaminopyrimidine derivatives will continue to be a fruitful area of research, with the aim of identifying next-generation kinase inhibitors with even greater selectivity and safety. Future investigations should focus on detailed in vivo toxicity and pharmacokinetic studies of the most promising candidates to pave the way for their potential clinical translation.
References
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Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9843–9856. [Link]
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Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhao, Y. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2019. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
